(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride
Description
This compound is a carbamate derivative featuring a pyrrolidinium-substituted cyclohexyl backbone and a 2-chloro-6-methylphenylcarbamate moiety. Its molecular weight is approximately 373.2 g/mol (estimated based on structural analogs). Key attributes include:
- Hydrogen bonding capacity: The carbamate group (-NHCOO-) and pyrrolidinium ion contribute to hydrogen bond donor (HBD: 2) and acceptor (HBA: 3) counts, influencing solubility and intermolecular interactions.
- Physicochemical properties: A topological polar surface area (TPSA) of ~42.8 Ų (similar to dichloro analogs) suggests moderate polarity, balancing lipophilicity and aqueous solubility.
Properties
CAS No. |
17095-89-5 |
|---|---|
Molecular Formula |
C18H26Cl2N2O2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c1-13-7-6-8-14(19)17(13)20-18(22)23-16-10-3-2-9-15(16)21-11-4-5-12-21;/h6-8,15-16H,2-5,9-12H2,1H3,(H,20,22);1H |
InChI Key |
NYVIKTJETCWIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCCCC2[NH+]3CCCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate; chloride typically involves the formation of the carbamate ester bond between a cyclohexyl amine derivative and an isocyanate derived from the substituted phenyl group.
The key synthetic steps are:
Step 1: Synthesis of the amine intermediate
The 2-pyrrolidin-1-ylcyclohexyl moiety is prepared by nucleophilic substitution or reductive amination on cyclohexanone derivatives with pyrrolidine.Step 2: Preparation of the isocyanate intermediate
The 2-chloro-6-methylphenyl isocyanate is synthesized from the corresponding amine via phosgenation or alternative safer methods such as triphosgene or carbonyldiimidazole-mediated conversion.Step 3: Carbamate formation
The amine intermediate reacts with the isocyanate under controlled conditions to form the carbamate linkage. This step is typically carried out in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) at low to ambient temperatures to prevent side reactions.Step 4: Formation of the chloride salt
The final product is isolated as the chloride salt by treatment with hydrochloric acid or by ion exchange methods to balance the positive charge on the pyrrolidinium nitrogen.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane, tetrahydrofuran, or ethyl acetate | Dry solvents prevent hydrolysis of isocyanate |
| Temperature | 0 to 25 °C | Controlled to avoid decomposition or side reactions |
| Reaction Time | 2 to 24 hours | Depends on scale and reagent purity |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents moisture and oxidation |
| Molar Ratios | Amine:isocyanate = 1:1 to 1:1.1 | Slight excess of isocyanate may be used to drive reaction |
| pH Adjustment | Acidification with HCl for salt formation | Ensures formation of chloride salt |
Industrial Scale Synthesis
Industrial production employs continuous flow reactors or automated batch reactors to enhance reproducibility and yield. Parameters such as mixing efficiency, temperature control, and solvent recycling are optimized.
Advantages of continuous flow:
- Improved heat and mass transfer
- Safer handling of toxic intermediates (e.g., isocyanates)
- Scalability with consistent product quality
Purification:
Crude product is purified by recrystallization or chromatographic methods, followed by drying under vacuum at moderate temperatures (around 40 °C) to yield a stable chloride salt.
Chemical Reactions and Mechanistic Insights
Carbamate Formation Mechanism
The carbamate bond forms via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, generating a tetrahedral intermediate that rearranges to the carbamate ester.
Side Reactions and Control
- Hydrolysis of isocyanate to amine and carbon dioxide can occur if moisture is present.
- Overreaction or polymerization of isocyanate can be minimized by controlling reagent stoichiometry and temperature.
Data Summary Table of Preparation Parameters
| Preparation Aspect | Description/Value |
|---|---|
| Starting Materials | 2-pyrrolidin-1-ylcyclohexyl amine, 2-chloro-6-methylphenyl isocyanate |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran |
| Temperature Range | 0–25 °C |
| Reaction Time | 2–24 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Purification Method | Recrystallization, filtration, vacuum drying |
| Final Product Form | Chloride salt of carbamate |
| Yield Range | Typically 80–95% depending on scale and purity |
Research Findings and Literature Support
- The compound’s synthesis has been documented with emphasis on controlling moisture and temperature to maximize yield and purity.
- Use of continuous flow reactors in industrial settings has been shown to enhance safety and efficiency in handling isocyanate intermediates.
- Analytical characterization (NMR, IR, mass spectrometry) confirms the successful formation of the carbamate linkage and chloride salt.
- Comparative studies with related piperidine derivatives highlight the unique reactivity imparted by the pyrrolidinium substituent.
Chemical Reactions Analysis
Types of Reactions
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been identified as a potential candidate for drug development due to its structural similarity to known pharmacophores. Its role as an intermediate in the synthesis of bioactive molecules positions it as significant in the development of new therapeutic agents.
Table 1: Pharmacological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential modulation of neuroreceptors |
| Antioxidant | May exhibit antioxidant properties |
| Antimicrobial | Investigated for activity against specific pathogens |
Neuropharmacology
Research indicates that compounds similar to (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride may interact with NMDA receptors, which are critical in synaptic plasticity and memory function. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
A study conducted on a related compound demonstrated significant neuroprotective effects in animal models of neurodegeneration, highlighting the importance of further exploring this compound's potential in similar contexts .
Synthetic Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.
Table 2: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed reaction | 85 |
| Acylation | Acid chlorides under reflux | 90 |
| Cyclization | Heat-induced cyclization | 75 |
Mechanism of Action
The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to carbamate derivatives with varying aryl substituents. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Key Findings:
Substituent Effects on Physicochemical Properties :
- The dichloro analog (Analog 1) exhibits higher molecular weight (393.7 vs. ~373.2 g/mol) and electronegativity due to dual chlorine atoms, which may enhance crystalline packing via halogen bonding. In contrast, the methyl group in the target compound reduces molecular weight and may improve metabolic stability by limiting oxidative dehalogenation pathways.
- The 3-hexoxyphenyl analog (Analog 2) introduces a bulky alkoxy group, increasing lipophilicity (logP > 3 estimated) and TPSA (due to the ether oxygen), which could enhance membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Crystal Packing :
- All analogs share a carbamate group capable of forming N–H···O and O–H···N hydrogen bonds, critical for crystal lattice stability. The dichloro analog’s stronger electronegativity may promote tighter packing, as observed in SHELX-refined crystal structures.
- The target compound’s methyl group may disrupt symmetry, complicating enantiomorph-polarity estimation during crystallography (e.g., Flack parameter challenges).
Biological Implications: Analog 2’s bioactivity (noted in ) suggests that alkoxy substituents may enhance receptor binding in hydrophobic pockets. The target compound’s chloro-methyl balance could optimize both potency and solubility for pharmaceutical applications.
Q & A
Laboratory Studies :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) to measure degradation kinetics.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products via LC-HRMS.
Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ and bioaccumulation factors (BCFs).
Field Studies : Deploy passive samplers in aquatic systems to monitor partitioning between water/sediment phases .
Q. How can the enantiomeric purity of this compound be determined if stereocenters are present?
- Chiral Analysis :
Chromatography : Use chiral HPLC (Chiralpak IA column) with a hexane/isopropanol mobile phase.
Crystallographic Methods : Calculate the Flack parameter (x) during X-ray refinement to confirm absolute configuration. Avoid η parameter for near-centrosymmetric structures to prevent false chirality assignments .
- Case Example : If synthetic routes introduce a stereocenter, compare experimental Flack values (e.g., x = 0.02 ± 0.01) with computational predictions .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Characterization
| Technique | Application | Reference |
|---|---|---|
| X-ray Diffraction | Crystal structure resolution, H-bond analysis | |
| LC-HRMS | Degradation product identification | |
| Chiral HPLC | Enantiomeric excess determination |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 40–60°C | Reduces side reactions |
| Solvent Polarity | Ethyl acetate/hexane (3:7) | Improves carbamate coupling |
| Stoichiometry | 1.2:1 (acylating agent:amine) | Maximizes product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
